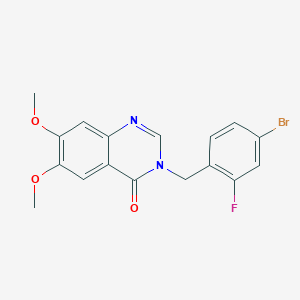

3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-bromo-2-fluorobenzyl group and two methoxy groups at the 6 and 7 positions. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the 4-bromo-2-fluorobenzyl Group: The 4-bromo-2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromo-2-fluorobenzyl bromide as the electrophile.

Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using methanol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction.

Affecting Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

- 4-bromo-2-fluorobenzyl bromide

- 4-bromo-2-fluorobenzoic acid

- 4-bromo-2-fluorobenzyl alcohol

- 5-bromo-2-fluorobenzylamine hydrochloride

Uniqueness

3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties

Biological Activity

3-(4-bromo-2-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that quinazolines can inhibit various kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases.

Kinase Inhibition

A study demonstrated that quinazoline derivatives exhibit significant inhibitory effects on Aurora A kinase, a target implicated in cancer cell cycle regulation. The compound's halogen substitutions (bromine and fluorine) enhance its binding affinity to the kinase's active site, promoting apoptosis in cancer cells .

Anticancer Activity

- Cell Viability Assays : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 168 µM for MCF-7 cells .

- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase. Specifically, the percentage of cells in G1 increased from 51.45% in control to 60.68% in treated cells .

- Apoptosis Induction : Apoptotic effects were assessed using annexin V staining. The compound induced apoptosis rates of 2.16%, compared to 1.52% for doxorubicin as a positive control .

| Cell Line | IC50 (µM) | G1 Phase (%) | Apoptosis (%) |

|---|---|---|---|

| MCF-7 | 168 | 60.68 | 2.16 |

| A549 | N/A | N/A | N/A |

Antiviral Activity

In addition to anticancer properties, quinazoline derivatives have shown antiviral activity against various viral strains. Notably, compounds similar to this compound exhibited promising results against H5N1 avian influenza virus .

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinazoline derivatives:

- Antiviral Efficacy : A derivative showed effective inhibition of H5N1 virus replication in vitro, with EC50 values determined through plaque reduction assays on Madin-Darby canine kidney cells .

- Kinase Selectivity : A kinase panel assay demonstrated that certain halogenated quinazolines possess selectivity towards Aurora A kinase over other kinases, indicating potential for targeted cancer therapies .

Properties

Molecular Formula |

C17H14BrFN2O3 |

|---|---|

Molecular Weight |

393.2 g/mol |

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |

InChI |

InChI=1S/C17H14BrFN2O3/c1-23-15-6-12-14(7-16(15)24-2)20-9-21(17(12)22)8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3 |

InChI Key |

FXIPUVWUHSDZNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)Br)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.